molecular formula C13H8F3NO2 B1388611 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1214390-26-7

3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No. B1388611
M. Wt: 267.2 g/mol
InChI Key: KCJMASNKONKYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the empirical formula C7H4F3NO2 . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been discussed in various studies . The synthesis involves various steps, including Pd-catalyzed coupling reactions and hydrolysis .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can be represented by the SMILES string OC(=O)c1ccc(cn1)C(F)(F)F . The InChI key for this compound is NJHGVAYLDHROPT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is a powder with a melting point of 133-137 °C . The compound has a molecular weight of 191.11 .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, have significant potential in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-10(8-4-2-1-3-5-8)11(12(18)19)17-7-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJMASNKONKYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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